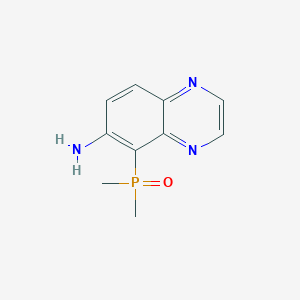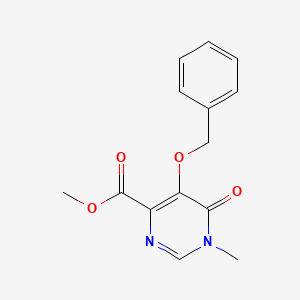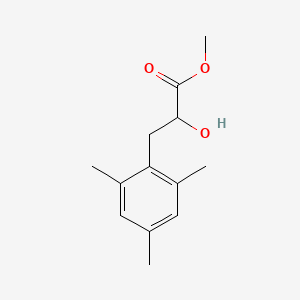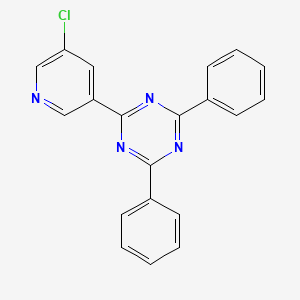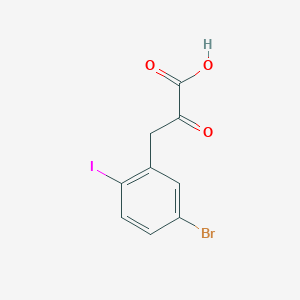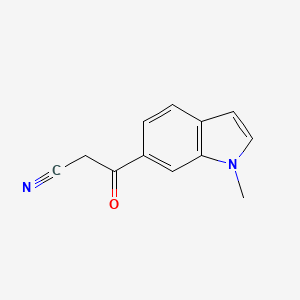
3-(1-Methyl-6-indolyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32876529 is a chemical compound with significant interest in various scientific fields. It is known for its unique structural properties and potential applications in chemistry, biology, medicine, and industry. The compound’s molecular structure allows it to participate in a variety of chemical reactions, making it a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876529 typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound’s unique structure.
Industrial Production Methods: In an industrial setting, the production of MFCD32876529 is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Industrial production methods may also involve the use of advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions: MFCD32876529 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and overall molecular structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and amines. The conditions vary depending on the specific substitution reaction being performed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivative compounds.
Aplicaciones Científicas De Investigación
MFCD32876529 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: MFCD32876529 is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of MFCD32876529 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
MFCD32876529 can be compared with other similar compounds based on its structural and functional properties. Some similar compounds include:
Compound A: Known for its similar reactivity in oxidation reactions.
Compound B: Shares a similar molecular structure but differs in its biological activity.
Compound C: Used in similar industrial applications but has different physical properties.
The uniqueness of MFCD32876529 lies in its specific combination of functional groups and its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C12H10N2O |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-(1-methylindol-6-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H10N2O/c1-14-7-5-9-2-3-10(8-11(9)14)12(15)4-6-13/h2-3,5,7-8H,4H2,1H3 |
Clave InChI |
XCMFZCLOCINOKH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=C(C=C2)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


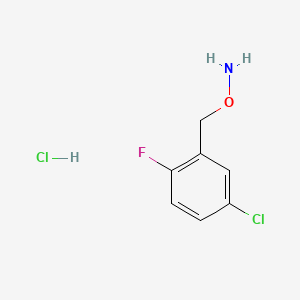
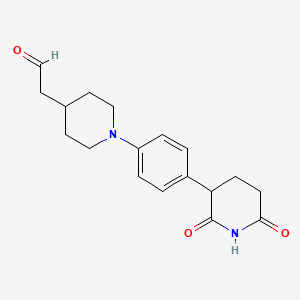
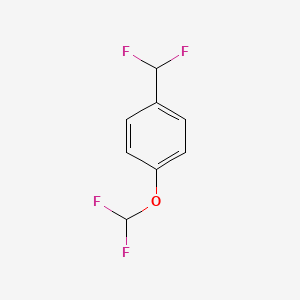
![[2-Chloro-3-[2-chloro-3-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B13693635.png)
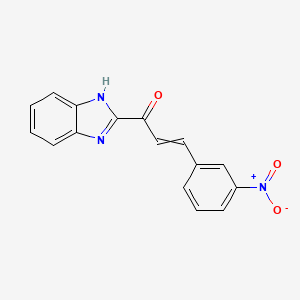
![[3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)phenyl]methanol](/img/structure/B13693660.png)
